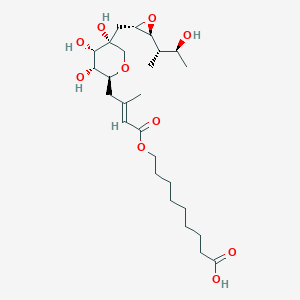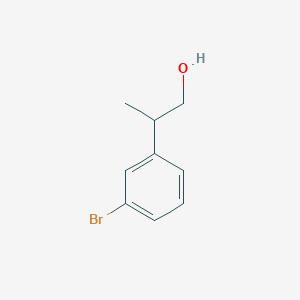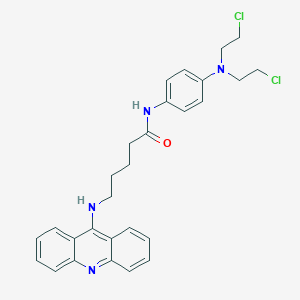
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-, commonly known as AAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AAP is a bifunctional molecule that contains both an acridine moiety and a nitrogen mustard group, which makes it a promising candidate for cancer therapy and imaging.
作用機序
AAP exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. The nitrogen mustard group in AAP reacts with the nitrogen atoms in DNA bases, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
生化学的および生理学的効果
AAP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, AAP has been shown to induce DNA damage and activate DNA repair pathways.
実験室実験の利点と制限
One of the main advantages of using AAP in lab experiments is its selectivity for cancer cells, which allows for targeted therapy and imaging. Additionally, AAP is relatively easy to synthesize and has a long shelf life. However, one limitation of AAP is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are a number of potential future directions for research on AAP, including the development of more efficient synthesis methods, the optimization of its anticancer effects, and the exploration of its potential applications in other areas of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of AAP and its potential side effects.
合成法
AAP can be synthesized using a variety of methods, including the reaction of acridine with 4-(bis(2-chloroethyl)amino)phenylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of acridine with 4-nitrophenyl chloroformate, followed by reduction and reaction with 4-(bis(2-chloroethyl)amino)phenylamine.
科学的研究の応用
AAP has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer therapy and imaging. Studies have shown that AAP can selectively target cancer cells and induce cell death through the formation of DNA adducts. Additionally, AAP has been used as a fluorescent probe for imaging cancer cells in vitro and in vivo.
特性
CAS番号 |
125173-77-5 |
|---|---|
製品名 |
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)- |
分子式 |
C28H30Cl2N4O |
分子量 |
509.5 g/mol |
IUPAC名 |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-16-19-34(20-17-30)22-14-12-21(13-15-22)32-27(35)11-5-6-18-31-28-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)28/h1-4,7-10,12-15H,5-6,11,16-20H2,(H,31,33)(H,32,35) |
InChIキー |
AGZNWCVKATXLIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
その他のCAS番号 |
125173-77-5 |
同義語 |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



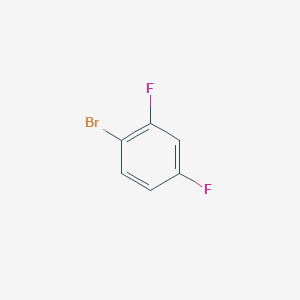
![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
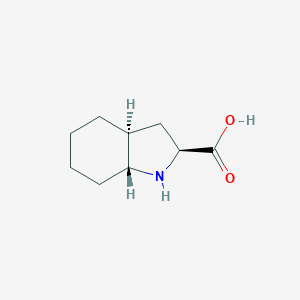
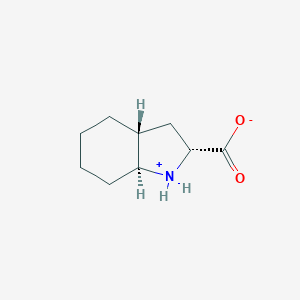
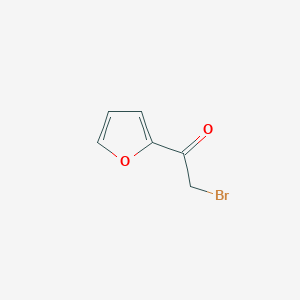
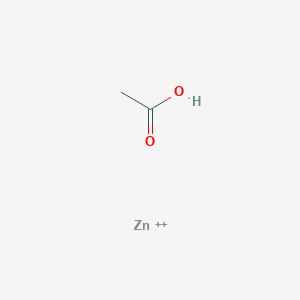
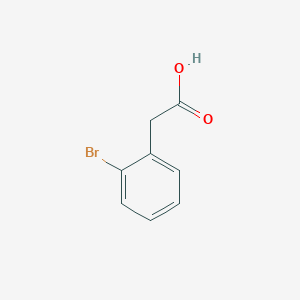
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
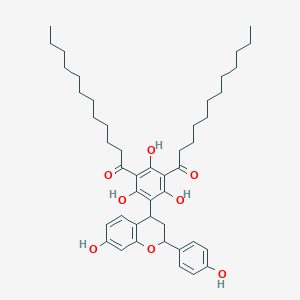
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
